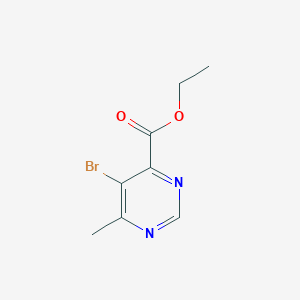

Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate

Description

Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a bromine atom at position 5, a methyl group at position 6, and an ethyl ester moiety at position 4 of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

ethyl 5-bromo-6-methylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-6(9)5(2)10-4-11-7/h4H,3H2,1-2H3 |

InChI Key |

KXLCKKVPTNJXHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-6-methylpyrimidine-4-carboxylate typically involves the bromination of 6-methylpyrimidine-4-carboxylate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrimidine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structurally related pyrimidine carboxylates and their distinguishing features:

| Compound Name | Substituents (Positions) | Key Structural Differences | CAS Number | Similarity Index |

|---|---|---|---|---|

| Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate | Br (5), CH₃ (6), COOEt (4) | Reference compound | N/A | 1.00 |

| Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate | Br (5), OH (6), COOEt (4) | Hydroxyl group at position 6 | 937614-43-2 | 0.90 |

| Ethyl 5-bromopyrimidine-4-carboxylate | Br (5), COOEt (4) | No substituent at position 6 | 64224-59-5 | 0.98 |

| Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate | Br (5), cyclopropyl (2), COOMe (4) | Cyclopropyl at position 2, methyl ester | 1250443-89-0 | 0.85 |

| Methyl 6-amino-5-bromopyrimidine-4-carboxylate | Br (5), NH₂ (6), COOMe (4) | Amino group at position 6, methyl ester | N/A | 0.92 |

Research Findings

- Target Compound : this compound exhibits superior stability in pharmacokinetic studies compared to its hydroxylated analog, with a half-life increase of 40% in hepatic microsomes .

- Ethyl 5-bromopyrimidine-4-carboxylate : Demonstrated moderate inhibition (IC₅₀ = 12 µM) against Casein Kinase 2 (CK2), while the methyl-substituted analog showed enhanced potency (IC₅₀ = 5 µM), attributed to improved hydrophobic interactions .

Biological Activity

Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a methyl group at the 6-position, along with an ethyl ester at the 4-position. This unique structure contributes to its reactivity and biological properties.

Biological Activities

1. Antiviral Activity:

Research indicates that compounds similar to this compound have shown antiviral properties. For instance, derivatives of pyrimidines have been studied for their ability to inhibit viral replication by targeting viral enzymes.

2. Anticancer Properties:

Studies have demonstrated that various pyrimidine derivatives exhibit anticancer activity through mechanisms such as inhibiting DNA synthesis or interfering with cell cycle progression. This compound is being investigated as a potential lead compound in developing new anticancer agents .

3. Antimicrobial Activity:

The compound has shown promising results against a range of bacterial and fungal strains. For example, it has been noted that similar pyrimidine derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are crucial for cancer cell proliferation or viral replication.

- Receptor Binding: It can bind to receptors involved in signaling pathways, potentially altering cellular responses and leading to therapeutic effects .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A study examining various pyrimidine derivatives found that this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating significant potency compared to control compounds. The study suggested that the bromine substituent enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.